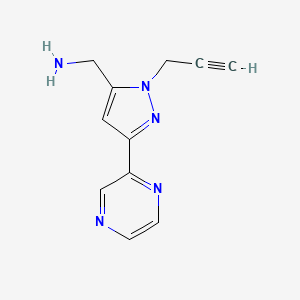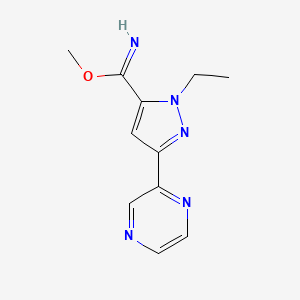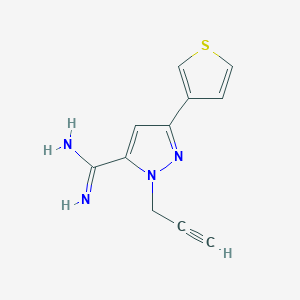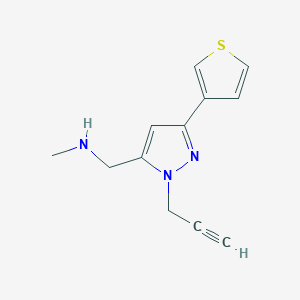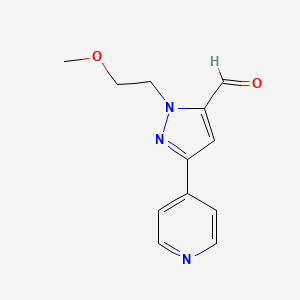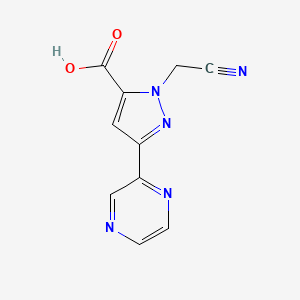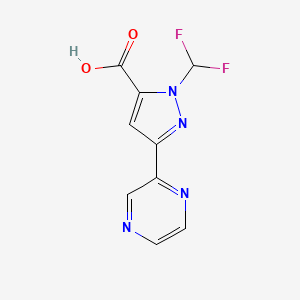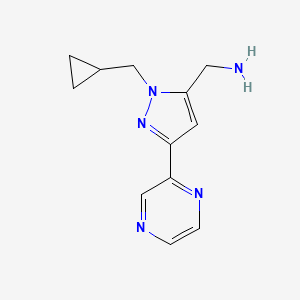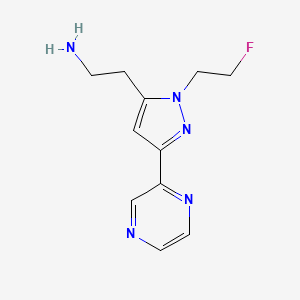
2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine
Übersicht
Beschreibung
2-(1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine (FEPA) is an organic compound belonging to the class of compounds known as pyrazoles. FEPA is an important compound for many scientific research applications, due to its unique structure and properties. This compound has been studied extensively and is used in a wide range of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
One study describes the synthesis of novel derivatives related to the compound of interest, demonstrating antibacterial activity. This involves the synthesis of 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives, showcasing a methodology that might be applicable or adaptable for the synthesis and evaluation of your compound of interest for antibacterial purposes (Prasad, 2021).
Catalytic Applications
Another area of application includes the catalytic oligomerization and polymerization of ethylene, using pyrazolylpyridinamine and pyrazolylpyrroleamine nickel(II) complexes. Although not directly involving your specific compound, this research highlights the broader utility of pyrazole derivatives in catalysis, suggesting potential areas of research or application for your compound (Obuah et al., 2014).
Antifungal and Antimicrobial Activities
Research into pyrazoline and pyrazole derivatives has shown significant antimicrobial and antifungal activities. These studies focus on the synthesis and evaluation of new compounds, offering insights into how modifications to the compound structure can impact biological activity. Such research could guide the development of derivatives of "2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine" for antimicrobial applications (Hassan, 2013).
Anticancer Agents
Derivatives of pyrazole have been explored for their potential as anticancer agents, illustrating the compound's utility in medicinal chemistry for the development of novel therapeutics. This area of research could be particularly relevant for exploring the anticancer potential of "2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine" derivatives (Alam et al., 2018).
Eigenschaften
IUPAC Name |
2-[2-(2-fluoroethyl)-5-pyrazin-2-ylpyrazol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN5/c12-2-6-17-9(1-3-13)7-10(16-17)11-8-14-4-5-15-11/h4-5,7-8H,1-3,6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQSATCJIQYEBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)CCN)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



